molecular formula C11H9Cl2NO3 B3035085 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 299920-48-2

1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B3035085
CAS RN: 299920-48-2
M. Wt: 274.1 g/mol
InChI Key: FGFXAMXLGBFURZ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a 5-oxopyrrolidine ring and a 2,3-dichlorophenyl group. This compound is of interest due to its potential use in various chemical reactions and as a building block for the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, which involves the introduction of different substituents on the benzene ring . Another method describes the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to produce 2,3-disubstituted pyrrolidines . Although these methods do not directly synthesize 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, they provide insight into the possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is often determined using spectroscopic methods or X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction analysis . Similarly, the stereochemistry of certain pyrrolidine derivatives has been characterized by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, 3-aminopyrroles can be used in a three-component condensation to prepare 5-oxo-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids . Additionally, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite can afford a nitroso group-containing compound, and further reactions can lead to the formation of azo dyes and other heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substituents. Some derivatives exhibit potent antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . Additionally, the antibacterial activity of certain pyrrolidine derivatives has been tested, with some showing promising results against various bacterial strains .

Scientific Research Applications

Biocatalyst Inhibition and Engineering Strategies

Carboxylic acids, including 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, are recognized for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds can disrupt cell membranes and internal pH, leading to decreased microbial viability. Understanding these mechanisms is crucial for developing metabolic engineering strategies to enhance the robustness of microbial strains used in industrial processes, potentially leading to improved yields of desired products (Jarboe, Royce, & Liu, 2013).

Solvent Development for Liquid-Liquid Extraction

The need for efficient recovery of carboxylic acids from aqueous streams has led to advancements in solvent development for liquid-liquid extraction (LLX). This is particularly relevant for the bio-based production of plastics and other industrial chemicals. Solvent systems, including ionic liquids and traditional amines, are evaluated for their efficiency in carboxylic acid recovery, highlighting the importance of solvent selection and regeneration strategies to optimize the extraction process (Sprakel & Schuur, 2019).

Antioxidant, Antimicrobial, and Cytotoxic Activities

Natural carboxylic acids, structurally related to 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, are known for their biological activities. These include potent antioxidant, antimicrobial, and cytotoxic effects, which are influenced by structural variations such as the number of hydroxyl groups and conjugated bonds. Understanding these relationships can aid in the development of new therapeutic agents and natural food preservatives (Godlewska-Żyłkiewicz et al., 2020).

Carboxylic Acid Bioisosteres in Drug Design

The exploration of carboxylic acid bioisosteres, molecules that can mimic the carboxylic acid functionality, is crucial in medicinal chemistry. Bioisosteres of carboxylic acids, like 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, can enhance the pharmacological profile of drugs by improving metabolic stability and increasing the ability to cross biological membranes. This research area continues to grow, showing the innovation required to overcome challenges in drug design (Horgan & O’Sullivan, 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFXAMXLGBFURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196602
Record name 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299920-48-2
Record name 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299920-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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